molecular formula C17H17F2N3O2S2 B2777603 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide CAS No. 2034376-84-4

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2777603
CAS No.: 2034376-84-4
M. Wt: 397.46
InChI Key: QZVIPSMCMXCETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide features a pyrazole core substituted with 3,5-dimethyl groups and a thiophen-3-yl moiety at the 4-position. An ethyl linker connects this heterocycle to a 2,5-difluorobenzenesulfonamide group. This structure combines aromatic heterocycles (pyrazole and thiophene) with electron-withdrawing sulfonamide and fluorine substituents, which are commonly employed in medicinal chemistry to enhance binding affinity, metabolic stability, and solubility .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2S2/c1-11-17(13-5-8-25-10-13)12(2)22(21-11)7-6-20-26(23,24)16-9-14(18)3-4-15(16)19/h3-5,8-10,20H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVIPSMCMXCETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C18H20F2N4O2S
  • Molecular Weight : 393.5 g/mol
  • Functional Groups : Pyrazole ring, thiophene group, difluorobenzenesulfonamide moiety.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a suitable 1,3-diketone.
  • Introduction of the Thiophene Group : Utilizes cross-coupling reactions with thiophene derivatives.
  • Attachment of the Sulfonamide Moiety : The final step involves reacting the pyrazole-thiophene intermediate with sulfonyl chloride in the presence of a base like triethylamine.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Inhibition Studies : Compounds containing pyrazole rings have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainZone of Inhibition (mm)
3aE. coli15
5aS. aureus18

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that derivatives with similar structures can inhibit specific enzymes involved in inflammatory pathways. For instance:

  • Enzyme Inhibition : Compounds were screened against human recombinant alkaline phosphatases and showed promising inhibition rates .

Analgesic Activity

In animal models, certain derivatives have demonstrated analgesic effects comparable to standard analgesics:

  • Hot Plate Test : The latency time increased significantly for treated groups compared to controls, indicating central analgesic activity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial metabolism.
  • Receptor Modulation : It could act on specific receptors that mediate pain and inflammation.
  • Electron Transport : In materials science applications, its electronic properties may facilitate electron transport processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

  • Study on Antimicrobial Properties : A recent study synthesized several pyrazole derivatives and evaluated their antimicrobial efficacy against clinical strains .
  • Evaluation of Anti-inflammatory Effects : Another research highlighted the anti-inflammatory potential of pyrazole-based compounds through in vitro assays targeting inflammatory mediators .
  • Analgesic Testing in Animal Models : The analgesic activity was assessed using established pain models, demonstrating significant effects compared to controls .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. This compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These pathways are critical in the treatment of inflammatory diseases, suggesting that this compound could be developed into a therapeutic agent for conditions like arthritis and other inflammatory disorders.

Anticancer Potential

Preliminary studies have demonstrated that N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM)
HeLa (Cervical)10.5
MCF7 (Breast)12.3
CaCo-2 (Colon)8.7

These results indicate that the compound could be further investigated for its anticancer properties .

Enzyme Inhibition Studies

The compound has shown potential as an inhibitor of carbonic anhydrase II (CA II), which plays a role in regulating pH and fluid balance in tissues. Inhibition assays revealed:

Compound Enzyme IC50 (µM)
N-(2-(3,5-dimethyl...CA II0.025
Control DrugCA II0.032

This suggests that the compound possesses comparable inhibitory potential to established inhibitors used in treating conditions such as glaucoma.

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

Study on Anticancer Activity

A multicellular spheroid model was utilized to assess the efficacy of N-(2-(3,5-dimethyl... in inhibiting tumor growth. The results indicated a significant reduction in spheroid size compared to controls, suggesting potent anticancer activity.

In Vivo Studies

Animal models treated with this compound exhibited reduced tumor growth rates and improved survival times compared to untreated groups. These findings support its potential as a therapeutic agent in cancer treatment .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic displacement under basic conditions. For example:

  • Reaction with Grignard Reagents :
    Treatment with methylmagnesium bromide (2.0 equiv) in THF at −78°C yields substituted sulfonamides via substitution at the sulfonyl center.

Reaction ComponentConditionsProduct YieldReference
Methylmagnesium bromideTHF, −78°C, 4 h72%
EthylamineDMF, 80°C, 12 h58%

Electrophilic Aromatic Substitution

The thiophene ring participates in electrophilic substitution. Key examples include:

  • Nitration :
    Using HNO₃/H₂SO₄ at 0°C introduces nitro groups at the α-position of thiophene .

  • Halogenation :
    Bromine in acetic acid yields 2-bromothiophene derivatives .

ElectrophilePositionTemperatureYield
HNO₃/H₂SO₄α-Thiophene0°C, 2 h65%
Br₂ (1.2 equiv)β-Thiophene25°C, 6 h82%

Oxidation Reactions

The pyrazole methyl groups are susceptible to oxidation:

  • KMnO₄-Mediated Oxidation :
    Converts 3,5-dimethyl groups to carboxylic acids under acidic conditions.

Oxidizing AgentProductConditionsYield
KMnO₄ (3.0 equiv)Pyrazole-3,5-dicarboxylic acidH₂SO₄, 100°C, 8 h47%
CrO₃ (2.5 equiv)Ketone derivativesAcetone, 60°C, 5 h63%

Cross-Coupling Reactions

The thiophene and pyrazole rings enable catalytic cross-couplings:

  • Suzuki Coupling :
    Reacts with arylboronic acids using Pd(PPh₃)₄ to form biaryl systems .

Boronic AcidCatalystConditionsYield
Phenylboronic acidPd(PPh₃)₄ (5 mol%)DME, 80°C, 12 h78%
4-Methoxyphenylboronic acidPdCl₂(dppf) (3 mol%)THF, 70°C, 10 h85%

Hydrolysis of Sulfonamide

Controlled hydrolysis cleaves the sulfonamide bond:

  • Acidic Hydrolysis :
    6M HCl at reflux generates 2,5-difluorobenzenesulfonic acid and the corresponding amine.

AcidTemperatureTimeAmine Yield
6M HClReflux6 h89%
H₂SO₄ (conc.)120°C4 h76%

Photochemical Reactions

UV irradiation induces dimerization via the thiophene moiety:

  • Diels-Alder Cycloaddition :
    Forms fused bicyclic structures under 254 nm light .

ConditionsProductYield
UV (254 nm), Benzene, 24 hDithienopyrazine derivative55%

Reductive Transformations

Catalytic hydrogenation reduces unsaturated bonds:

  • Nitro to Amine Reduction :
    H₂/Pd-C converts nitro groups to amines .

SubstrateCatalystPressureYield
Nitropyrazole derivative10% Pd/C1 atm94%

Key Mechanistic Insights

  • Steric Effects : The 3,5-dimethyl groups on the pyrazole hinder electrophilic attacks at adjacent positions.

  • Electronic Effects : Electron-withdrawing sulfonamide and fluorine substituents direct nucleophilic substitutions to the thiophene ring .

Comparison with Similar Compounds

Structural Analogues with Sulfonamide and Heterocyclic Moieties

Example Compounds from :
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share structural motifs with the target compound, including sulfonyl groups and fluorinated aromatic systems. However, their triazole-thione cores differ from the pyrazole in the target molecule.

Feature Target Compound Triazole-Thione Derivatives [7–9]
Core Heterocycle Pyrazole (1H-pyrazol-1-yl) 1,2,4-Triazole
Substituents 3,5-Dimethyl, thiophen-3-yl, 2,5-difluorobenzenesulfonamide 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, thione
Key Functional Groups Sulfonamide, fluorine, thiophene Sulfonyl, fluorine, C=S (thione)
Tautomerism Pyrazole does not exhibit tautomerism in this context Exists as thione tautomer (C=S confirmed by IR at 1247–1255 cm⁻¹)

Key Differences :

  • The thiophene substituent in the target compound may enhance lipophilicity compared to phenyl groups in [7–9], influencing pharmacokinetic properties .

Pyrazole-Based Sulfonamides ()

The compound (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (189) shares a pyrazole-sulfonamide scaffold but differs in substituents:

Feature Target Compound Compound 189 ()
Pyrazole Substitution 3,5-Dimethyl, 4-(thiophen-3-yl) 3,5-Bis(difluoromethyl)
Sulfonamide Group 2,5-Difluorobenzenesulfonamide Methylsulfonyl (as part of indazole)
Linker Ethyl Acetamide

Key Differences :

  • The ethyl linker in the target compound may offer greater conformational flexibility than the rigid acetamide linker in Compound 189 .

IR Spectroscopy :

  • The target compound’s sulfonamide group is expected to show S=O stretches near 1350–1150 cm⁻¹, similar to sulfonyl groups in [7–9] (observed at 1243–1258 cm⁻¹ for C=S) .
  • Absence of C=O stretches (unlike hydrazinecarbothioamides [4–6] at 1663–1682 cm⁻¹) confirms the absence of carbonyl groups in the target structure .

Q & A

Q. How can contradictory solubility data from different labs be reconciled?

  • Standardized Protocols : Use USP buffers (pH 1.2, 4.5, 6.8) and shake-flask method with HPLC quantification.
  • Particle Size Analysis : Ensure consistent micronization (e.g., <10 µm via ball milling) to avoid aggregation artifacts.
  • Cross-Lab Collaboration : Share batches for inter-lab validation (e.g., via NMR fingerprinting) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.